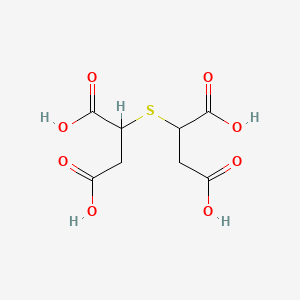

二硫代琥珀酸

描述

2,2'-Thiodisuccinic acid, also known as 2,2'-Thiodisuccinic acid, is a useful research compound. Its molecular formula is C8H10O8S and its molecular weight is 266.23 g/mol. The purity is usually 95%.

The exact mass of the compound 2,2'-Thiodisuccinic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2'-Thiodisuccinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Thiodisuccinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

生物技术与发酵

二硫代琥珀酸在结构上与琥珀酸有关,琥珀酸是一种具有高商业价值的有机酸。它可以在生物技术中用于通过细菌发酵生产生物琥珀酸。该过程利用农业工业废料,使其成为一种可持续且经济高效的方法。 生物琥珀酸的生产在其在食品、化妆品和化学领域的应用中具有重要意义 .

环境监测

已开发出二硫代琥珀酸功能化的银纳米粒子(TDSA-AgNPs)用于环境监测,特别是作为铅离子的比色传感器。这些纳米粒子在铅存在的情况下会改变颜色,为检测水溶液中的这种有毒金属提供了一种视觉方法。 这种应用对于监测和确保水质至关重要 .

医学影像

在医学影像领域,二硫代琥珀酸已被探索用于肾闪烁显像,这是一种评估肾功能的方法。研究集中在优化用 Tc-99m 标记二硫代琥珀酸的条件,以获得用于成像目的的配合物。 这种应用对于肾脏健康的非侵入性诊断和监测非常重要 .

作用机制

Pharmacokinetics

Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound. These properties greatly impact the bioavailability of a compound, which is the proportion of the drug that enters circulation and is able to have an active effect. One study has attempted to use Thiodisuccinic acid for assessment of kidney function, which might suggest some pharmacokinetic properties . .

Action Environment

The action environment involves how environmental factors influence the compound’s action, efficacy, and stability. This could involve factors such as pH, temperature, and the presence of other molecules. Thiodisuccinic acid is a white to almost white powder and can dissolve in water and many organic solvents . .

属性

IUPAC Name |

2-(1,2-dicarboxyethylsulfanyl)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O8S/c9-5(10)1-3(7(13)14)17-4(8(15)16)2-6(11)12/h3-4H,1-2H2,(H,9,10)(H,11,12)(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SASYRHXVHLPMQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)SC(CC(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00875730 | |

| Record name | Butanedioic acid, 2,2'-thiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4917-76-4 | |

| Record name | Thiodisuccinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4917-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Thiodisuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004917764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 2,2'-thiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid, 2,2'-thiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-thiodisuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

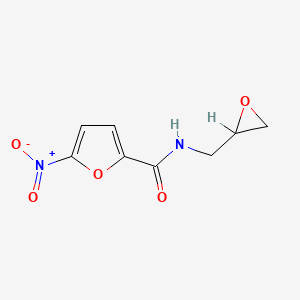

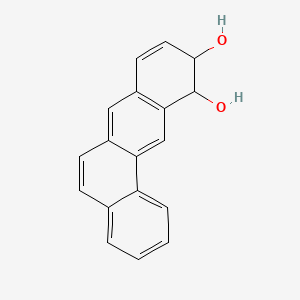

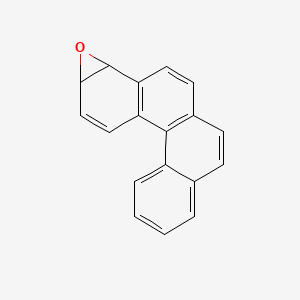

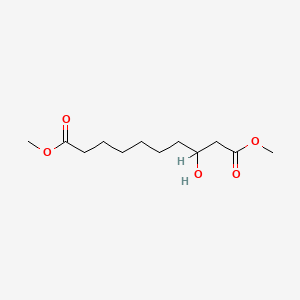

Feasible Synthetic Routes

Q1: What is the potential of Thiodisuccinic Acid in environmental remediation?

A1: Thiodisuccinic acid shows promise in bioremediation, specifically in breaking down organophosphorus insecticides like Malathion. Research demonstrates that the white rot fungus Pleurotus ostreatus can degrade Malathion, and this degradation process is enhanced by the presence of Thiodisuccinic acid. [] This suggests that Thiodisuccinic acid, potentially in conjunction with specific fungi, could be further explored for bioremediation strategies targeting pesticide-contaminated environments.

Q2: How does Thiodisuccinic Acid contribute to the detection of heavy metal contamination?

A2: Thiodisuccinic acid can be used to functionalize silver nanoparticles (AgNPs), creating a colorimetric sensor for lead ions (Pb2+). [] The presence of Pb2+ causes a visible color change in the solution containing Thiodisuccinic acid-capped AgNPs, shifting from yellow to a deep orange. This color change allows for the visual detection of Pb2+ with a detection limit as low as 8×10-5 mol/L. This highlights the potential of Thiodisuccinic acid in developing simple and cost-effective methods for detecting heavy metal contamination in environmental and industrial settings.

Q3: Can Thiodisuccinic Acid be synthesized using environmentally friendly methods?

A3: Yes, Thiodisuccinic acid can be synthesized using L-aspartate, a naturally occurring amino acid, as a chiral starting material. [] This approach offers a more sustainable alternative compared to traditional synthetic routes that may rely on less environmentally friendly reagents or generate more hazardous waste. This environmentally friendly synthesis makes Thiodisuccinic acid a more attractive option for various applications.

Q4: Does Thiodisuccinic Acid have any applications in material science?

A4: Thiodisuccinic acid is a component in a specialized corrosion inhibitor designed for carbon steel in calcium chloride solutions. [] The corrosion inhibitor, which contains S-ethoxyl thiodisuccinic acid among other components, demonstrates excellent corrosion inhibition, dispersing properties, and even some antibacterial activity. This highlights the practical application of Thiodisuccinic acid derivatives in protecting carbon steel infrastructure from corrosion, particularly in environments where calcium chloride is present.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[7,19-Dimethyl-2-(3-methylhexa-3,5-dienyl)-20-methylidene-22-oxo-1-oxacyclodocosa-4,6,12,14,16-pentaen-8-yl] dihydrogen phosphate](/img/structure/B1217268.png)

![2-(4-Chloro-phenyl)-2,5,6,7,8,9-hexahydro-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B1217275.png)

![5-(4-methoxyphenyl)-N-[(2R)-5-pyridin-3-ylpentan-2-yl]deca-2,4-dienamide](/img/structure/B1217278.png)